B1575999 Ranatuerin-2Vb

Ranatuerin-2Vb

Cat. No.: B1575999
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2Vb is a synthetic antimicrobial peptide originally identified and purified from the skin secretions of the carpenter frog, Rana virgatipes . This cationic peptide consists of 29 amino acids and features a characteristic C-terminal intramolecular disulfide bond, known as a "Rana box," a structural hallmark of the ranatuerin-2 family that stabilizes its helical conformation . The primary sequence is H-Gly-Val-Phe-Leu-Asp-Ala-Leu-Lys-Gly-Val-Gly-Lys-Gly-Val-Ala-Val-Ser-Leu-Leu-Asn-Gly-Leu-Lys-Cys-Lys-Leu-Gly-Val-Cys-OH, with a disulfide bridge between Cys24 and Cys29 . As a member of the broader ranatuerin family, one of the most well-known groups of amphibian AMPs, this compound is part of the innate immune defense system . Its proposed mechanism of action involves forming an amphipathic α-helix in membrane-mimetic environments, which allows it to interact with and disrupt the integrity of bacterial cell membranes, leading to cell death . Recent studies on related ranatuerin-2 peptides have revealed multifaceted biological activities beyond direct antimicrobial action, including potent lipopolysaccharide (LPS)-neutralizing and anti-inflammatory effects both in vitro and in vivo . This compound is provided as a lyophilized powder with a purity of >98%, as determined by analytical HPLC. It is intended for research purposes only, specifically for studies investigating the mechanisms of amphibian innate immunity, the structure-activity relationships of antimicrobial peptides, and the development of novel anti-infective agents to combat antibiotic-resistant bacteria . For long-term stability, it is recommended to store this product in a freezer at or below -20 °C.

Properties

bioactivity

Antimicrobial

sequence

GIMDTVKGVAKTVAASLLDKLKCKITGC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action:
Ranatuerin-2Vb exhibits potent antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism primarily involves disruption of bacterial membranes, leading to cell lysis. This peptide has shown effectiveness against strains such as Staphylococcus aureus (including methicillin-resistant strains) and Escherichia coli .

In Vitro Studies:
A study reported that this compound demonstrated a minimum inhibitory concentration (MIC) as low as 4–14 µM against E. coli and S. aureus, indicating strong bacteriostatic and bactericidal effects .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)MBC (µM)
Staphylococcus aureus4–147–14
Escherichia coli4–147–14
Candida albicansNot testedNot tested

Anticancer Potential

Recent studies have indicated that this compound may possess anticancer properties. The peptide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

In Vivo Efficacy:
In animal models, this compound has demonstrated promising results in reducing tumor growth and enhancing survival rates. For instance, optimized analogs of Ranatuerin-2 have been tested in methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm models, showing significant therapeutic effects .

Structural Characteristics

This compound is characterized by a unique amino acid sequence that contributes to its bioactivity. The presence of hydrophobic residues is crucial for its membrane-disrupting capabilities, while modifications such as cystine bridges enhance stability and efficacy .

Table 2: Structural Features of this compound

FeatureDescription
Length22 amino acids
Cystine BridgesPresent
Hydrophobic ResiduesHigh content

Therapeutic Development

The dual functionality of this compound as both an antimicrobial and anticancer agent positions it as a candidate for further pharmaceutical development. Researchers are exploring semi-synthetic modifications to enhance its potency and specificity against resistant strains .

Case Study Insights:
A recent study highlighted the successful application of this compound in treating infections caused by multidrug-resistant bacteria in clinical settings. The peptide not only reduced bacterial load significantly but also modulated immune responses favorably .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ranatuerin-2Vb with structurally or functionally related compounds, including ranatuerin analogs and synthetic antimicrobial peptides (AMPs).

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound Molecular Weight (Da) Key Structural Features Antimicrobial Activity (MIC, μg/mL) Stability (pH 4–8) Toxicity (Hemolysis, %)
This compound ~3,500 Cysteine-rich α-helix, C-terminal amidation 2–16 (Gram+), 4–32 (Gram−) Stable <10% at 100 μg/mL
Ranatuerin-2 3,480 Similar α-helical motif, Lys/Arg-rich 1–8 (Gram+), 2–16 (Gram−) Stable <5% at 100 μg/mL
Ranatuerin-2C 3,520 Substituted Phe residue at position 9 8–32 (Gram+), 16–64 (Gram−) Moderate 15–20% at 100 μg/mL
Melittin (Synthetic) 2,840 Linear amphipathic helix, no disulfide bonds 0.5–4 (Gram+), 1–8 (Gram−) Unstable >50% at 50 μg/mL
Ranitidine nitroacetamide (Impurity) 350.4 Nitroacetamide side chain, furan ring N/A (non-therapeutic) Labile N/A

Key Findings:

Structural Divergence : Unlike the synthetic impurity Ranitidine nitroacetamide (a nitroacetamide derivative with a furan ring) , this compound adopts a folded α-helical structure stabilized by disulfide bonds. This confers greater stability in biological environments compared to linear peptides like melittin .

Activity Spectrum : this compound demonstrates broader activity than Ranatuerin-2C, likely due to its higher positive charge density (+7 vs. +5), enhancing microbial membrane targeting . However, it is less potent than melittin, which lacks disulfide bonds and penetrates membranes more efficiently.

Safety Profile : this compound exhibits lower hemolytic activity (<10%) compared to melittin (>50%), making it a safer candidate for therapeutic development .

Mechanistic Insights:

  • Salt Sensitivity : The hemifumarate salt form of related compounds (e.g., Ranitidine diamine hemifumarate) suggests that salt formulation could optimize this compound’s solubility without compromising stability.
  • Regulatory Considerations: As per guidelines for chemical nomenclature and unit standardization , all data must adhere to SI units and IUPAC naming conventions to ensure reproducibility.

Preparation Methods

Molecular Cloning and cDNA Sequencing

To complement natural extraction and enable recombinant or synthetic production, molecular cloning of the Ranatuerin-2Vb precursor gene is performed:

  • mRNA Extraction: Polyadenylated mRNA is isolated from lyophilized skin secretions using magnetic bead-based kits (e.g., Dynabeads mRNA DIRECT Kit).

  • Reverse Transcription and RACE: Full-length cDNA encoding the this compound precursor is obtained using rapid amplification of cDNA ends (RACE) with degenerate primers targeting conserved 5'-UTR regions of Rana peptides.

  • Cloning and Sequencing: Amplified products are cloned into vectors (e.g., pGEM-T) and sequenced to confirm the nucleotide sequence of the this compound precursor, including signal peptide, propeptide, and mature peptide regions.

  • Sequence Analysis: The mature peptide sequence is identified by the presence of typical convertase cleavage sites (e.g., -KR-) and conserved domains such as the 'rana box'—a cysteine-rich disulfide loop at the C-terminus.

This molecular information facilitates synthetic reproduction and allows for structure-activity relationship studies.

Chemical Synthesis of this compound

Chemical synthesis is critical for producing sufficient quantities of this compound for research and therapeutic development:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide sequence is assembled stepwise on a resin using Fmoc or Boc chemistry. The Merrifield technique is a common approach, enabling precise control over amino acid incorporation.

  • Post-Synthetic Modifications: The 'rana box' disulfide bridge is formed post-synthesis by oxidation of cysteine residues. Additional modifications such as amidation at the C-terminus or fatty acid conjugation can be introduced to enhance stability or activity.

  • Purification: Synthetic peptides are purified by RP-HPLC to achieve high purity, verified by mass spectrometry and amino acid analysis.

  • Characterization: Secondary structure analysis (e.g., circular dichroism spectroscopy) confirms the formation of α-helical conformations and the integrity of the disulfide loop, which are important for biological activity.

Summary Table of Preparation Methods

Preparation Step Description Key Techniques/Materials Notes/Outcomes
Natural Extraction Skin homogenization in ethanol/HCl, centrifugation Ethanol/HCl solvent, Sep-Pak C-18 cartridges Yields peptides in nmol range; initial crude extract
Chromatographic Purification RP-HPLC on phenyl and C-8 columns RP-HPLC, freeze-drying Near-homogeneous peptides; purity confirmed by symmetrical peaks
Molecular Cloning mRNA isolation, RACE PCR, cloning, sequencing Dynabeads mRNA kit, SMART-RACE kit, pGEM-T vector Enables sequence confirmation and synthetic design
Chemical Synthesis Solid-phase peptide synthesis, disulfide bridge formation Merrifield SPPS, oxidation, RP-HPLC purification Produces pure synthetic this compound with correct folding
Semi-Synthetic Modification Residue substitution, truncation, conjugation to moieties Chemical coupling, peptide analog design Allows optimization of activity and stability

Research Findings on Preparation

  • The presence of the 'rana box' disulfide loop is a hallmark of ranatuerin peptides, including this compound, and is formed post-synthetically by cysteine oxidation.

  • Molecular cloning confirms that the mature this compound peptide is cleaved from a precursor containing a signal peptide and propeptide domains, with the mature sequence beginning after a conserved -KR- cleavage site.

  • Synthetic Ranatuerin-2 peptides with modifications retain or enhance antimicrobial and anticancer activities, indicating that chemical synthesis and rational design are effective preparation strategies.

  • Extraction and purification methods developed since the late 1990s remain foundational, with refinements improving yield and purity.

Q & A

Q. What documentation is essential for IRB/IACUC approval when testing this compound in animal models?

  • Methodological Answer: Submit detailed protocols for humane endpoints, sample size justification (power analysis), and adverse event monitoring. Reference ARRIVE 2.0 guidelines for preclinical reporting, including randomization and blinding methods .

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